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Acetanilide, 2-(ethoxycarbonylphenyl)-

Cat. No.: B1615698
CAS No.: 64047-33-2
M. Wt: 283.32 g/mol
InChI Key: AZBSPPUTEVOLPQ-UHFFFAOYSA-N
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Description

Significance of the N-Phenylacetamide Core in Chemical Research

The N-phenylacetamide, or acetanilide (B955), framework is a cornerstone in the field of chemical and medicinal research. wikipedia.org Historically, acetanilide was one of the first aniline (B41778) derivatives to be recognized for its analgesic and antipyretic properties, introduced into medical practice in 1886 under the name Antifebrin. wikipedia.org This marked a pivotal moment, demonstrating that synthetic modifications to a molecule could yield new therapeutic agents. Although acetanilide itself is no longer used directly as a drug due to toxicity concerns, its historical significance spurred the development of medicinal chemistry and led to the creation of safer and more effective drugs like paracetamol (acetaminophen), which is a metabolite of acetanilide.

The N-phenylacetamide core's importance extends beyond its historical role. The amide linkage (C(=O)N) within its structure is a fundamental functional group in organic chemistry and biochemistry, most notably forming the peptide bonds that constitute proteins. The electronic structure of this amide bond confers significant stability and a planar geometry, making it a reliable and common feature in a vast array of molecules, from pharmaceuticals to advanced polymers.

Today, N-phenylacetamide and its derivatives are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and rubber accelerators. wikipedia.org The market for N-phenylacetamide is driven by its extensive use in the pharmaceutical sector for the synthesis of various drugs and in the agrochemical and dye industries. dataintelo.com The versatility and stability of the N-phenylacetamide scaffold ensure its continued relevance in modern synthetic chemistry.

PropertyValue
Chemical Formula C8H9NO
Molar Mass 135.166 g·mol−1
Appearance Odorless, solid leaf or flake-like
Melting Point 113–115 °C
Boiling Point 304 °C
Solubility in water <0.56 g/100 mL (25 °C)
Data for N-Phenylacetamide (Acetanilide). wikipedia.org

Contextualizing the 2-(Ethoxycarbonylphenyl)-N-phenylacetamide Derivative within Advanced Chemical Studies

Acetanilide, 2-(ethoxycarbonylphenyl)-, also known as Ethyl 2-(phenylcarbamoyl)benzoate, is a specific derivative of the N-phenylacetamide core. ontosight.ai Its structure features an ethoxycarbonylphenyl group attached at the 2-position of the acetanilide molecule. ontosight.ai This substitution introduces a distinct moiety that can influence the compound's chemical properties and potential applications, making it a subject of interest in advanced chemical synthesis. ontosight.ai

The synthesis of this derivative typically involves the reaction of 2-(ethoxycarbonyl)aniline with an acetylating agent like acetic anhydride (B1165640). ontosight.ai The presence of the ethoxycarbonyl group makes it a useful intermediate for the synthesis of more complex molecules. ontosight.ai Research into structurally related compounds highlights the potential of this chemical class. For instance, studies on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, which are synthesized from related salicylanilide (B1680751) precursors, have demonstrated significant antimicrobial activity. nih.gov These benzoate (B1203000) derivatives were evaluated against various strains of mycobacteria, including multidrug-resistant Mycobacterium tuberculosis, and showed potent inhibition with Minimum Inhibitory Concentration (MIC) values as low as 0.125 to 8 μM. nih.gov Specifically, 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate (B1230335) was identified as a highly potent inhibitor against mycobacteria and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

These findings suggest that the 2-(phenylcarbamoyl)phenyl scaffold, which is central to Acetanilide, 2-(ethoxycarbonylphenyl)-, is a promising framework for developing new antimicrobial agents. The esterification of the core structure allows for fine-tuning of its biological activity. nih.gov This positions Acetanilide, 2-(ethoxycarbonylphenyl)- as a valuable building block in the design and synthesis of novel therapeutic candidates.

Current Research Directions and Future Outlook for Substituted N-Phenylacetamides

The N-phenylacetamide scaffold is a versatile platform for the development of new therapeutic agents, with current research spanning a wide range of applications. The ability to easily substitute various functional groups onto the core phenylacetamide structure allows chemists to modulate the biological activity and target different diseases. nih.gov

Key Research Areas for N-Phenylacetamide Derivatives:

Therapeutic AreaExample Derivative(s)Research FindingsCitation(s)
Anticancer 2-(4-Fluorophenyl)-N-phenylacetamide derivativesDemonstrated potent cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.govnih.gov
Hydantoin acetanilide derivativesShowed promising anticancer activity against non-small cell lung cancer (NSCLC) cell lines, with some compounds being more potent than the reference drug erlotinib. nih.gov
Antimicrobial 2-(phenylcarbamoyl)phenyl 4-substituted benzoatesExhibited potent activity against Mycobacterium tuberculosis (including multidrug-resistant strains) and MRSA. nih.gov
N-phenylacetamide-incorporated 1,2,3-triazolesSynthesized compounds showed significant antifungal and antitubercular activity. rsc.org
Anti-inflammatory Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoateDisplayed significant anti-inflammatory response in animal models, comparable to indomethacin. orientjchem.org
Antihypertensive N-amidino-2-(2,6-dichlorophenyl)acetamideFound to have high antihypertensive activity in rats and progressed to clinical studies. nih.gov
Antidepressant 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivativesShowed significant antidepressant potential in animal models, believed to act via inhibition of the MAO-A enzyme. nih.gov
Enzyme Inhibition Isatin N-phenylacetamide based sulfonamidesActed as potent inhibitors of carbonic anhydrase isoforms, which are implicated in several diseases. nih.gov

The future outlook for substituted N-phenylacetamides remains bright. Ongoing research focuses on synthesizing novel derivatives with enhanced potency and selectivity. nih.gov Green chemistry approaches, such as using biocatalytic methods with enzymes for acetylation, are being explored to create more efficient and environmentally friendly synthetic routes. The continued exploration of this chemical class, driven by its synthetic accessibility and diverse biological activities, promises the development of new lead compounds for treating a wide spectrum of diseases. dataintelo.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3 B1615698 Acetanilide, 2-(ethoxycarbonylphenyl)- CAS No. 64047-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64047-33-2

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 4-(2-anilino-2-oxoethyl)benzoate

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)14-10-8-13(9-11-14)12-16(19)18-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19)

InChI Key

AZBSPPUTEVOLPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2

Other CAS No.

64047-33-2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Phenylacetamide Derivatives

The formation of the amide bond in N-phenylacetamide derivatives is a cornerstone of organic synthesis, traditionally relying on well-established acylation reactions.

Acylation Reactions and Substituted Aniline (B41778) Precursors

The most conventional method for synthesizing N-phenylacetamides is the acylation of a corresponding aniline precursor. youtube.comnih.gov This nucleophilic substitution reaction involves the attack of the amine group of aniline on an acylating agent. youtube.com Common acylating agents include acetyl chloride and acetic anhydride (B1165640). youtube.com

For the specific synthesis of Acetanilide (B955), 2-(ethoxycarbonylphenyl)-, the precursor would be ethyl 2-aminobenzoate (B8764639) (also known as ethyl anthranilate). The reaction typically proceeds by treating the substituted aniline with the acylating agent, often in the presence of a base or a solvent like glacial acetic acid, to neutralize the acid byproduct and drive the reaction to completion. youtube.comnih.govrjptonline.org For instance, reacting various substituted anilines with chloroacetyl chloride in glacial acetic acid with sodium acetate (B1210297) is a common procedure to produce the intermediate chloro-N-substituted-acetamides. nih.gov Another example involves the direct acetylation of aniline using an acetylating mixture of acetyl chloride and glacial acetic acid, heated over a water bath. youtube.com

The general reaction can be summarized as:

Aniline Derivative + Acetylating Agent → N-Phenylacetamide Derivative + Byproduct

These methods are widely used due to their reliability and the ready availability of starting materials.

Considerations for ortho-Substituted Phenyl Rings in Synthesis

The presence of a substituent at the ortho position of the phenyl ring, as in the case of Acetanilide, 2-(ethoxycarbonylphenyl)-, introduces specific synthetic challenges. The primary consideration is steric hindrance. The bulky nature of the ortho group can physically impede the approach of the acylating agent to the nitrogen atom of the aniline precursor. This can lead to lower reaction rates and yields compared to meta- or para-substituted analogues. organic-chemistry.org

Overcoming these steric challenges often requires modified reaction conditions, such as:

Higher temperatures: To provide the necessary activation energy to overcome the steric barrier.

Longer reaction times: To allow the reaction to proceed to completion.

Use of more reactive reagents: Employing more potent acylating agents or catalysts.

Specialized catalytic systems: Palladium-catalyzed cross-coupling reactions, for example, are sensitive to steric effects, and the choice of ligand and base is crucial for successfully coupling sterically hindered substrates. organic-chemistry.orgrsc.org

The selective synthesis of meta-substituted compounds is also a known challenge due to the directing effects of substituents in traditional electrophilic aromatic substitution, which typically favor ortho and para products. rsc.org While this is less of a direct issue when starting with an already-substituted aniline, the inherent properties of ortho-substituted systems remain a key factor in planning the synthetic route.

Emerging Green Chemistry Approaches for Amide Bond Formation

In response to the environmental impact of traditional chemical processes, green chemistry principles have driven the development of more sustainable methods for amide bond formation. torontomu.ca These approaches prioritize atom economy, reduced waste, and the use of less hazardous substances. orgsyn.orglongdom.org

Catalytic Strategies (e.g., Boric Acid, Silane-Mediated Processes)

Catalytic methods offer a significant improvement over stoichiometric reagents by reducing waste and enabling reactions under milder conditions.

Boric Acid Catalysis: Boric acid has emerged as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. orgsyn.orgsemanticscholar.org This method avoids the need for pre-activation of the carboxylic acid, a step that often involves hazardous reagents like thionyl chloride. semanticscholar.org The reaction is believed to proceed through the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.org Boric acid's effectiveness is enhanced by its ability to form complexes with hydroxyl groups, facilitating the dehydration process essential for amide formation. orgsyn.org These reactions can often be performed under solvent-free conditions, further boosting their green credentials. semanticscholar.org

Silane-Mediated Processes: Organosilanes are another class of reagents gaining traction in green amide synthesis. torontomu.ca Silane-mediated coupling allows for the direct formation of amides from carboxylic acids and amines, often without the need for rigorous exclusion of air or moisture. rsc.orgrsc.org Diphenylsilane, for example, has been used effectively for this transformation. rsc.org Various methoxysilanes have also been successfully employed as coupling agents in solvent-free conditions, providing good to excellent yields of amides. nih.govrsc.org These methods are attractive because silicon is abundant, and the reagents are generally safer to handle and store. torontomu.ca

Table 1: Comparison of Catalytic Amidation Strategies

Catalytic System Key Features Advantages Relevant Findings
Boric Acid Uses B(OH)₃ as a catalyst. Inexpensive, low toxicity, environmentally friendly, can be used in solvent-free conditions. orgsyn.orgsemanticscholar.org Effective for a wide range of substrates, including sterically hindered ones; avoids hazardous activating agents. orgsyn.org
Silane-Mediated Employs organosilanes (e.g., diphenylsilane, methoxysilanes). Can be performed without exclusion of air/moisture, scalable, uses abundant silicon. torontomu.carsc.orgnih.gov Provides a straightforward and fast route to amides with broad functional group compatibility. rsc.orgrsc.org

Biocatalytic Syntheses (Enzymatic Methods)

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemistry applications. researchgate.net In amide synthesis, enzymes like lipases can be used to catalyze the reaction between an ester and an amine (aminolysis) or a carboxylic acid and an amine.

The key advantages of biocatalysis include:

High Selectivity: Enzymes can distinguish between similar functional groups (chemoselectivity) and synthesize specific stereoisomers (stereoselectivity).

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH, reducing energy consumption and preventing side reactions.

Environmental Benignity: Enzymes are biodegradable and non-toxic.

For example, lipase (B570770) TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of coumarin (B35378) bioamide derivatives in an environmentally friendly medium like methanol. researchgate.net While the application to N-phenylacetamide derivatives is an active area of research, the principles of enzymatic synthesis offer a promising route for producing these compounds sustainably. researchgate.netnih.gov

Solvent-Free and Atom-Economical Methodologies

The principles of minimizing waste are central to green chemistry, leading to the development of solvent-free and atom-economical synthetic routes.

Solvent-Free Synthesis: Performing reactions without a solvent (or using a recyclable one like water) significantly reduces the environmental impact, as organic solvents constitute a large portion of chemical waste. nih.gov Methods such as direct heating of a triturated mixture of reactants and a catalyst, like boric acid, exemplify this approach. semanticscholar.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-free technique for amide synthesis. nih.gov A continuous flow synthesis of amides under solvent-free mechanochemical conditions has been reported to achieve high yields in very short reaction times. digitellinc.com

Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the final product. longdom.org An ideal reaction would have 100% atom economy, with no atoms wasted as byproducts. chemistryviews.org Direct amidation of carboxylic acids with amines, catalyzed by agents like boric acid or ruthenium complexes, is inherently more atom-economical than traditional methods that use activating agents, as the only byproduct is water. orgsyn.orgrsc.org Ruthenium-catalyzed redox-neutral transformation of alcohols and nitriles into amides is another example of a process with 100% atom economy. chemistryviews.org Similarly, catalytic protocols using acetylenes as coupling reagents have been developed to be highly atom-economical. nih.gov

Table 2: Overview of Green Synthesis Methodologies

Methodology Description Key Benefits
Biocatalysis Use of enzymes (e.g., lipases) as catalysts. researchgate.net High chemo-, regio-, and stereoselectivity; mild reaction conditions; biodegradable catalysts. researchgate.net
Solvent-Free Reactions conducted without a solvent medium. nih.govdigitellinc.com Reduces volatile organic compound emissions; simplifies purification; lowers costs. semanticscholar.org
Atom Economy Maximizes the incorporation of reactant atoms into the final product. longdom.orgchemistryviews.org Minimizes waste generation; increases process efficiency; aligns with sustainability goals. rsc.orgnih.gov

Targeted Synthesis of 2-(Ethoxycarbonylphenyl)-N-phenylacetamide

The targeted synthesis of 2-(ethoxycarbonylphenyl)-N-phenylacetamide is most effectively approached through a convergent strategy that involves the preparation of a key intermediate, 2-(ethoxycarbonylphenyl)acetic acid, followed by its coupling with aniline. This two-step process allows for the efficient construction of the final molecule.

The primary route commences with the synthesis of 2-(ethoxycarbonylphenyl)acetic acid. A plausible method, adapted from procedures for related substituted phenylacetic acids, involves the ortho-specific functionalization of a suitable precursor like ethyl 2-methylbenzoate (B1238997) google.com. The methyl group is first deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting benzylic carbanion is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid moiety. Subsequent acidic workup yields the desired 2-(ethoxycarbonylphenyl)acetic acid google.com.

The second stage is the formation of the amide bond. This can be achieved through several standard and reliable amidation protocols.

Acyl Chloride Formation: The synthesized 2-(ethoxycarbonylphenyl)acetic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride fishersci.itlibretexts.org. The resulting 2-(ethoxycarbonylphenyl)acetyl chloride is then reacted with aniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct, to yield the target amide hud.ac.ukkhanacademy.org.

Direct Coupling: Alternatively, direct amide coupling can be performed using a variety of modern coupling reagents. A common method involves reacting the carboxylic acid and aniline in the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency fishersci.it. Another approach utilizes phosphonium (B103445) salt-based reagents that activate the carboxylic acid in situ for nucleophilic attack by the amine nih.gov.

These methods provide reliable pathways to 2-(ethoxycarbonylphenyl)-N-phenylacetamide with good to excellent yields, depending on the specific conditions and reagents employed.

Strategies for Incorporating the Ethoxycarbonylphenyl Moiety

Carboxylation of Ethyl 2-Methylbenzoate

This strategy leverages a pre-existing methyl group at the ortho position as a handle for introducing the acetic acid side chain. It is a classic and effective method for building the required carbon skeleton.

StepReactant 1Reactant 2Reagent(s)SolventConditionsProduct
1Ethyl 2-methylbenzoate-Lithium diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °CLithiated intermediate
2Lithiated intermediateCarbon Dioxide (solid)-Tetrahydrofuran (THF)-78 °C to room temp.Carboxylate salt
3Carboxylate salt-Aqueous Acid (e.g., HCl)-Acidic workup2-(Ethoxycarbonylphenyl)acetic acid google.com

Palladium-Catalyzed Cross-Coupling

A more modern and versatile approach involves the use of palladium-catalyzed cross-coupling reactions to form the crucial C(sp²)-C(sp³) bond. This strategy typically starts with an ortho-halogenated benzoate (B1203000).

Suzuki-Miyaura Coupling: Ethyl 2-bromobenzoate (B1222928) can be coupled with a suitable boron-containing reagent, such as the pinacol (B44631) ester of (2-ethoxy-2-oxoethyl)boronic acid, using a palladium catalyst and a phosphine (B1218219) ligand like XPhos organic-chemistry.org.

Sonogashira Coupling: Alternatively, ethyl 2-iodobenzoate (B1229623) can undergo a Sonogashira coupling with a terminal alkyne, such as trimethylsilylacetylene (B32187) wikipedia.orgorganic-chemistry.org. Following the coupling and in-situ deprotection of the silyl (B83357) group, the resulting alkyne can be hydrated (e.g., via oxymercuration-demercuration or acid-catalyzed hydration) to form a methyl ketone, which can then be oxidized to the desired carboxylic acid. This multi-step sequence offers another precise route to the key intermediate.

These cross-coupling methods provide excellent regiocontrol, as the site of functionalization is predetermined by the position of the halogen atom on the starting material nih.govlibretexts.org.

Challenges and Innovations in Regioselective Functionalization

Challenges in Regioselectivity

The primary challenge in synthesizing 2-(ethoxycarbonylphenyl)-N-phenylacetamide lies in achieving regioselective functionalization at the ortho position of the ethyl benzoate ring. Standard electrophilic aromatic substitution reactions are not suitable for this purpose. The ethoxycarbonyl group is an electron-withdrawing group and acts as a meta-director for incoming electrophiles. Therefore, direct Friedel-Crafts acylation or alkylation of ethyl benzoate would predominantly yield the meta-substituted product, not the required ortho-isomer. This inherent electronic preference of the substituted benzene (B151609) ring makes direct C-H functionalization at the ortho position a significant hurdle.

Innovations in Synthetic Methodology

To overcome these regioselectivity challenges, chemists have developed innovative strategies that provide precise control over the position of new substituents.

Directed ortho-Metalation (DoM): While the ester group itself is not a strong directing group for ortho-lithiation, the strategy of starting with a precursor that contains a powerful directing group is a common tactic in organic synthesis. However, for this specific target, a more practical approach is the benzylic metalation of an ortho-methyl group, as detailed in the carboxylation strategy google.com. This method effectively circumvents the issue of ring electronic preference by activating a side chain already located at the desired position.

Transition Metal-Catalyzed Cross-Coupling: The most significant innovation for achieving regioselective functionalization in this context is the use of palladium-catalyzed cross-coupling reactions organic-chemistry.org. By starting with an ortho-halogenated ethyl benzoate, the reaction site is unequivocally defined. Reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the formation of carbon-carbon bonds with high fidelity at the location of the carbon-halogen bond wikipedia.orgorganic-chemistry.org. This approach completely overrides the natural meta-directing influence of the ester group, showcasing a powerful and innovative solution to the challenge of regiocontrol in aromatic substitution. These methods have become indispensable tools in modern organic synthesis for the construction of complex, specifically substituted aromatic compounds.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise molecular structure of organic compounds. Through the analysis of 1D and 2D NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons. For Acetanilide (B955), 2-(ethoxycarbonylphenyl)-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons of the ester, the methyl protons of the acetyl group, and the amide N-H proton. The ¹³C NMR spectrum will similarly display unique resonances for each carbon atom in the molecule.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle. hmdb.camystudycart.comnist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. nih.gov For instance, it would show a correlation between the -CH₂- and -CH₃ protons of the ethyl ester group. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. nih.gov Each C-H bond in the molecule will produce a cross-peak, definitively linking a specific proton signal to its attached carbon signal. This is crucial for assigning the carbon resonances of the aromatic ring and the ethyl and acetyl groups. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. nih.gov It is invaluable for connecting molecular fragments. For example, HMBC would show correlations from the ethyl group protons to the ester carbonyl carbon, and from the acetyl methyl protons to the amide carbonyl carbon. Crucially, it would also show correlations from the aromatic protons to the carbons of both the ester and amide groups, confirming their positions on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetanilide, 2-(ethoxycarbonylphenyl)- Predicted values are based on standard chemical shift tables and data from analogous compounds.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Amide -NH~9.5-10.5 (broad singlet)-Amide C=O, Aromatic C2
Amide C=O-~169-
Acetyl -CH₃~2.2 (singlet)~25Amide C=O
Aromatic C1-~120-
Aromatic C2-~138-
Aromatic C3-C6~7.1-8.5 (multiplets)~122-134Adjacent aromatic carbons, Ester C=O, Amide C=O
Ester C=O-~168-
Ester -OCH₂-~4.4 (quartet)~61Ester C=O, Ester -CH₃
Ester -CH₃~1.4 (triplet)~14Ester -OCH₂-

Conformational Analysis of the Amide and Ester Linkages

The presence of the bulky ethoxycarbonyl and acetamido groups ortho to each other on the phenyl ring introduces significant steric hindrance, which restricts the free rotation around the C(aromatic)-N and C(aromatic)-C(ester) bonds. This can lead to the existence of stable rotational isomers, or atropisomers.

Studies on related ortho-substituted systems indicate that the energy barrier to rotation is highly dependent on the size of the substituents. mdpi.com For Acetanilide, 2-(ethoxycarbonylphenyl)-, the amide linkage (-NH-C=O) and the ester linkage (-C=O-O) will adopt specific preferred conformations to minimize steric clash. Computational modeling and advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the predominant conformation. The amide group in acetanilides can exist in both planar and non-planar conformations relative to the phenyl ring. researchgate.net In this crowded ortho-substituted case, it is likely that both the amide and ester groups are twisted out of the plane of the phenyl ring, creating a chiral, non-planar molecular geometry. The exact dihedral angles would be influenced by a balance of steric repulsion and potential intramolecular hydrogen bonding between the amide N-H and the ester's carbonyl oxygen.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Identification of Characteristic Functional Group Modes

The IR and Raman spectra of Acetanilide, 2-(ethoxycarbonylphenyl)- are dominated by the characteristic vibrations of its functional groups: the secondary amide, the aromatic ester, and the substituted benzene (B151609) ring.

Amide Group: A sharp N-H stretching vibration is expected around 3300 cm⁻¹. The amide I band (primarily C=O stretch) will appear as a very strong absorption around 1680-1690 cm⁻¹. The amide II band (a mix of N-H bend and C-N stretch) is found near 1530 cm⁻¹.

Ester Group: The ester carbonyl (C=O) stretch will also be a very strong band, typically at a higher frequency than the amide carbonyl, around 1720-1730 cm⁻¹. vscht.cz A characteristic C-O stretching vibration will also be present in the 1300-1100 cm⁻¹ region. vscht.cz

Aromatic Ring: C-H stretching vibrations for the aromatic protons will appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring will produce several bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will give strong bands in the 900-750 cm⁻¹ region, which are diagnostic of the substitution pattern.

Spectral Interpretation in Relation to Molecular Structure

The precise frequencies of these bands are sensitive to the electronic and steric environment. The presence of two carbonyl groups (amide and ester) will lead to a complex and intense carbonyl region in the IR spectrum. The ortho substitution pattern can be confirmed by the specific pattern of the C-H out-of-plane bending bands. Intramolecular hydrogen bonding between the N-H and the ester C=O could potentially lead to a broadening and slight red-shifting (lower frequency) of the involved N-H and C=O stretching bands.

Table 2: Characteristic Infrared (IR) and Raman Active Modes for Acetanilide, 2-(ethoxycarbonylphenyl)-

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected IR IntensityExpected Raman Intensity
~3300N-H StretchAmideMedium-StrongWeak
3100-3000Aromatic C-H StretchPhenyl RingMediumStrong
3000-2850Aliphatic C-H StretchEthyl & AcetylMediumMedium
~1725C=O StretchEsterVery StrongMedium
~1685C=O Stretch (Amide I)AmideVery StrongMedium
~1600, ~1475C=C StretchPhenyl RingMedium-StrongStrong
~1530N-H Bend (Amide II)AmideStrongWeak
1300-1100C-O StretchEsterStrongWeak-Medium
~760C-H Out-of-Plane Bendortho-disubstituted ringStrongWeak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). The molecular formula of Acetanilide, 2-(ethoxycarbonylphenyl)- is C₁₁H₁₃NO₃, giving it a molecular weight of 207.23 g/mol .

The EI-MS spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 207. The fragmentation will be driven by the stability of the resulting ions and neutral losses, primarily involving the ester and amide side chains. libretexts.org Data from the isomeric Ethyl 4-acetamidobenzoate and the analogous Methyl 2-(acetylamino)benzoate show characteristic fragmentation patterns that can be extrapolated. nih.govnist.gov

Key fragmentation pathways include:

Loss of the ethoxy radical (-•OCH₂CH₃): A common pathway for ethyl esters, leading to the formation of a stable acylium ion. This would produce a fragment at m/z 162 (207 - 45).

Loss of ethene (-C₂H₄): A McLafferty-type rearrangement involving the ethyl ester can lead to the loss of a neutral ethene molecule, resulting in a fragment ion corresponding to 2-acetamidobenzoic acid at m/z 179 (207 - 28).

Loss of ketene (B1206846) (-CH₂=C=O): Cleavage of the amide group can result in the loss of neutral ketene. This would generate a fragment ion of ethyl anthranilate at m/z 165 (207 - 42). This is often a prominent peak in related structures. nih.gov

Further Fragmentation: The fragment at m/z 165 can subsequently lose the ethoxy radical (-•OC₂H₅) to give a fragment at m/z 120. The fragment at m/z 179 can lose water (-H₂O) to give an ion at m/z 161 or lose a hydroxyl radical (-•OH) to give m/z 162. A peak at m/z 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also highly likely. nih.gov

Table 3: Predicted Major Ions in the Mass Spectrum of Acetanilide, 2-(ethoxycarbonylphenyl)-

m/zProposed Ion StructureProposed Neutral Loss
207[M]⁺˙ (Molecular Ion)-
179[M - C₂H₄]⁺˙Ethene
165[M - C₂H₂O]⁺Ketene
162[M - •OC₂H₅]⁺Ethoxy radical
134[M - C₂H₂O - •OCH₃]⁺ or [M - •OC₂H₅ - CO]⁺Ketene + Methoxyl or Ethoxy + CO
120[M - C₂H₂O - •OC₂H₅]⁺Ketene + Ethoxy radical
43[CH₃CO]⁺Acetyl Cation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the exact elemental composition of a molecule by measuring its mass with very high accuracy. For isomers like Acetanilide, 2-(ethoxycarbonylphenyl)-, the exact mass is a fundamental property. While specific experimental HRMS data for the ortho-isomer is not widely published, the theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₃NO₃.

Isomers share the same molecular formula and therefore the same exact mass. The computed exact mass for the related isomer, ethyl 4-acetamidobenzoate, is 207.08954328 Da, which is also the theoretical exact mass for Acetanilide, 2-(ethoxycarbonylphenyl)-. nih.gov This high-precision value is crucial for distinguishing it from compounds with the same nominal mass but different elemental compositions.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for analyzing complex mixtures and identifying individual components.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is vaporized and separated on a chromatographic column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

Table 1: GC-MS Fragmentation Data for Ethyl 4-acetamidobenzoate

Property Value
Molecular Ion (M+) 207
Top 5 Peaks (m/z) 165, 120, 207, 162, 43

Source: PubChem, CID 220420 nih.gov

For Acetanilide, 2-(ethoxycarbonylphenyl)-, an "ortho effect" is anticipated in its fragmentation pattern. This effect, arising from the proximity of the acetamido and ethoxycarbonyl groups, can lead to unique fragmentation pathways and the formation of distinct fragment ions not observed in the meta and para isomers. researchgate.net For instance, studies on related ortho-substituted benzoates have shown that interactions between the adjacent side chains can result in characteristic ions, such as a base peak at m/z 120 due to specific rearrangements. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds. In this method, the compound is separated in the liquid phase before being introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI), can be employed. ekb.eg

The development of LC-MS/MS methods, often using a mobile phase such as acetonitrile (B52724) and water with additives like ammonium (B1175870) formate, allows for sensitive and selective detection. nih.govmdpi.comeurl-pesticides.eu For quantitative analysis, a precursor ion is selected and fragmented to produce specific product ions, which are then monitored. For a compound with a molecular weight of approximately 207 g/mol , the precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 208.

X-ray Crystallography for Solid-State Structure Determination

As of now, a published crystal structure for Acetanilide, 2-(ethoxycarbonylphenyl)- is not available in open crystallographic databases. However, the crystal structure of its isomer, ethyl 4-acetamidobenzoate, has been determined and can serve as a point of comparison.

Table 2: Crystallographic Data for Ethyl 4-acetamidobenzoate

Parameter Value
COD Number 1519889
Space Group C 1 c 1
a (Å) 8.4447
b (Å) 19.2810
c (Å) 7.3108
β (°) 117.051
Z 4

Source: Crystallography Open Database, via PubChem nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions dictate the crystal's stability and physical properties.

In the absence of a crystal structure for Acetanilide, 2-(ethoxycarbonylphenyl)-, a detailed analysis of its specific intermolecular interactions is not possible. However, based on its functional groups (an amide and an ester), it is expected to form hydrogen bonds involving the N-H group as a donor and the carbonyl oxygens as acceptors. The packing would also be influenced by the shape of the molecule and the potential for aromatic ring stacking.

Assessment of Dihedral Angles and Torsion around Bonds

Dihedral angles, or torsion angles, describe the rotation around chemical bonds and are crucial for defining the conformation of a molecule. In Acetanilide, 2-(ethoxycarbonylphenyl)-, key dihedral angles would include the rotation of the ethoxycarbonyl group relative to the phenyl ring and the orientation of the acetamido group.

The steric hindrance caused by the ortho-substitution in Acetanilide, 2-(ethoxycarbonylphenyl)- would likely lead to significant twisting of the ethoxycarbonyl and acetamido groups out of the plane of the benzene ring to minimize steric strain. This is in contrast to the para-isomer, where such steric clash is absent, allowing for a more planar conformation. The specific values of these torsion angles can only be definitively determined through X-ray crystallographic analysis.

Computational Chemistry and Theoretical Modeling

Theoretical Studies of Reaction Mechanisms and Energy Profiles

Investigation of Intermediates and Transition States

The synthesis of Acetanilide (B955), 2-(ethoxycarbonylphenyl)- typically involves the N-acetylation of ethyl anthranilate (ethyl 2-aminobenzoate). A thorough computational investigation of this reaction would involve mapping the potential energy surface to identify key intermediates and transition states.

While no specific computational studies on the reaction mechanism for the formation of Acetanilide, 2-(ethoxycarbonylphenyl)- have been found in the literature, the general mechanism of amine acetylation is well-understood. Theoretical calculations, often employing Density Functional Theory (DFT) methods, could model the nucleophilic attack of the amino group on the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).

Such a study would characterize the geometry and energy of the following species:

Reactants: Ethyl 2-aminobenzoate (B8764639) and the acetylating agent.

Tetrahedral Intermediate: The species formed after the initial nucleophilic attack.

Transition States: The high-energy structures corresponding to the formation and breakdown of the tetrahedral intermediate.

Products: Acetanilide, 2-(ethoxycarbonylphenyl)- and the corresponding by-product.

The energies of these stationary points would allow for the calculation of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. Automated transition state theory calculation methods could be employed for high-throughput screening of reaction kinetics if various synthetic routes were being considered. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies are powerful computational techniques used to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govnih.govsums.ac.irresearchgate.net These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. nih.goveurekaselect.com

Development of Predictive Models based on Molecular Descriptors

The development of a QSAR or QSPR model for derivatives of Acetanilide, 2-(ethoxycarbonylphenyl)- would begin with the calculation of a wide range of molecular descriptors. These numerical values represent different aspects of the molecular structure and can be categorized as:

Constitutional (1D): Based on the molecular formula, such as molecular weight and atom counts.

Topological (2D): Derived from the 2D representation of the molecule, describing connectivity and branching (e.g., Wiener index, Kier & Hall indices).

Geometrical (3D): Requiring the 3D coordinates of the atoms, such as molecular surface area and volume.

Quantum-Chemical: Calculated using quantum mechanics, including dipole moment, orbital energies (HOMO, LUMO), and atomic charges.

Once a dataset of compounds with known activities or properties is assembled and their descriptors calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a predictive model.

A hypothetical QSAR study on a series of Acetanilide, 2-(ethoxycarbonylphenyl)- derivatives with a specific biological activity (e.g., analgesic, anti-inflammatory) would aim to identify the key molecular features that govern this activity. For instance, a model might reveal that an increase in a particular steric descriptor on the phenyl ring is negatively correlated with activity, suggesting that bulkier substituents are detrimental.

The table below illustrates the types of molecular descriptors that would be calculated for Acetanilide, 2-(ethoxycarbonylphenyl)- in a typical QSAR/QSPR study. The values presented are for the parent compound and would vary for its derivatives.

Descriptor TypeDescriptor NameHypothetical ValueSignificance in Modeling
ConstitutionalMolecular Weight207.22 g/mol Relates to the overall size of the molecule.
TopologicalTopological Polar Surface Area (TPSA)55.4 ŲInfluences membrane permeability and drug absorption.
ElectronicDipole Moment~3.5 DDescribes the polarity of the molecule, affecting interactions.
GeometricalMolecular Volume~190 ųRelates to the space occupied by the molecule, important for binding.
Quantum-ChemicalHOMO Energy-Relates to the electron-donating ability of the molecule.
Quantum-ChemicalLUMO Energy-Relates to the electron-accepting ability of the molecule.

It is important to reiterate that the specific data for intermediates, transition states, and predictive models for Acetanilide, 2-(ethoxycarbonylphenyl)- are not currently available in the scientific literature. The discussions above are based on established computational chemistry and QSAR/QSPR principles.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Ester Functional Group

The ester group, an ethyl ester of a benzoic acid derivative, is susceptible to hydrolysis through several catalytic pathways. This process involves the cleavage of the acyl-oxygen bond, leading to the formation of a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of the ester in Acetanilide (B955), 2-(ethoxycarbonylphenyl)- is a reversible reaction that is essentially the reverse of Fischer esterification. ncert.nic.in The most common pathway for this transformation is the bimolecular acid-catalyzed (A_AC2) mechanism. youtube.com

The A_AC2 mechanism unfolds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This addition results in the formation of a tetrahedral intermediate. nih.gov

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group. This transfer converts the ethoxy group into a good leaving group (ethanol).

Elimination of Ethanol (B145695): The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product, N-acetylanthranilic acid. nih.gov

Under specific conditions, such as for esters with tertiary alkyl groups that can form stable carbocations, an alternative A_AL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can occur, but this is not typical for primary esters like the ethyl ester in this molecule. acs.org

Base-Catalyzed Hydrolysis (Saponification) Mechanisms

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible process for esters. ncert.nic.inacs.org The reaction is effectively driven to completion because the carboxylic acid formed in the initial steps is deprotonated under the basic conditions to form a carboxylate salt. scribd.com This process proceeds via the bimolecular base-catalyzed (B_AC2) mechanism.

The steps of the B_AC2 mechanism are as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. nitt.edu

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and ejecting an ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Irreversible Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid (N-acetylanthranilic acid). This final proton transfer step is essentially irreversible and forms ethanol and the sodium salt of N-acetylanthranilic acid, preventing the reverse reaction from occurring. nitt.edu

Kinetic and Thermodynamic Studies of Ester Hydrolysis

The hydrolysis of an ester, whether acid- or base-catalyzed, can be studied through chemical kinetics to determine its rate and the factors that influence it. Acid-catalyzed hydrolysis of esters like ethyl acetate (B1210297) is typically a pseudo-first-order reaction because water is present in a large excess, and its concentration remains effectively constant throughout the reaction. nih.govauburn.edu The rate of reaction is therefore primarily dependent on the concentration of the ester and the acid catalyst. nih.gov

The rate of hydrolysis is influenced by both steric and electronic factors. Steric hindrance around the carbonyl group can impede the approach of the nucleophile, slowing the reaction. niscpr.res.in Electron-withdrawing groups attached to the acyl portion of the ester can increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups decrease the rate. internationaljournalssrg.org

Thermodynamic properties such as the enthalpy (ΔH) and entropy (ΔS) of reaction determine the position of the equilibrium. For the esterification of levulinic acid, a similar carboxylic acid, with butanol, the enthalpy change was found to be exothermic. longdom.org The hydrolysis reaction, being the reverse, would consequently be endothermic.

Interactive Table: Representative Kinetic Data for Ethyl Acetate Hydrolysis

Hydrolysis TypeCatalystTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Acid-CatalyzedHCl25~3.14 x 10⁻³ min⁻¹~60-70
Base-CatalyzedNaOH27~0.003 min⁻¹cm⁻³~40-50

Note: These values are illustrative and sourced from general studies on ethyl acetate hydrolysis. researchgate.netrsc.org Actual values can vary significantly with precise reaction conditions such as catalyst concentration and solvent medium. The activation energy represents the energy barrier that must be overcome for the reaction to occur. researchgate.net

Reactivity and Stability of the Amide Linkage

The amide linkage in Acetanilide, 2-(ethoxycarbonylphenyl)- is significantly more stable and less reactive towards hydrolysis than the ester linkage. This reduced reactivity is a hallmark of amides and is crucial in biological systems, such as in the stability of peptide bonds. niscpr.res.in

Investigation of Nucleophilic Acyl Substitution Pathways

Despite their stability, amides undergo hydrolysis under more forcing conditions, such as heating with strong acid or base. niscpr.res.in The mechanism of this nucleophilic acyl substitution is influenced by the reaction conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of acetanilides typically follows a bimolecular (A-2) mechanism.

Protonation: The reaction begins with the protonation of the amide's carbonyl oxygen. The nitrogen lone pair is delocalized through resonance with the carbonyl group, making the oxygen the more basic site. niscpr.res.in Protonation enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfers: A series of proton transfers occurs, ultimately making the amino group a better leaving group (aniline).

Leaving Group Departure: The tetrahedral intermediate collapses, expelling aniline (B41778) and forming a protonated carboxylic acid.

In very concentrated acids, the mechanism for some substituted acetanilides can shift from the A-2 pathway to a unimolecular (A-1) pathway.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of acetanilides also requires vigorous conditions. The kinetics of this reaction can be complex, sometimes showing both first- and second-order dependence on the hydroxide ion concentration. nitt.edu The generally accepted mechanism involves:

Nucleophilic Attack: A hydroxide ion attacks the amide carbonyl carbon to form a tetrahedral intermediate.

Leaving Group Expulsion: This intermediate can then break down. The expulsion of the amide anion (R-NH⁻) is a high-energy step, as the anion is a very strong base and thus a poor leaving group. This step is often rate-limiting.

Proton Transfer: The expelled amide anion immediately deprotonates a water molecule to form the neutral amine (aniline).

Factors Influencing Amide Hydrolysis and Formation

The reactivity of the amide bond is governed by a combination of electronic and steric effects.

Electronic Effects: The exceptional stability of the amide bond is primarily due to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond significant double-bond character. scribd.cominternationaljournalssrg.org This resonance reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond, making it difficult to break. niscpr.res.in Substituents on the aromatic ring can modulate this reactivity. Electron-withdrawing groups (e.g., -NO₂) para to the amide group in acetanilides have been shown to increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the rate. The ortho-ethoxycarbonyl group in the target molecule is expected to have a significant electron-withdrawing inductive effect, which would tend to increase the rate of hydrolysis.

Steric Effects: The rate of hydrolysis can be influenced by steric hindrance around the amide group. Bulky substituents can hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, thereby slowing the reaction. The ortho-position of the ethoxycarbonyl group in Acetanilide, 2-(ethoxycarbonylphenyl)- places it adjacent to the site of reaction for amide hydrolysis, likely introducing steric hindrance that could decrease the reaction rate compared to its para-substituted analogue.

The formation of amides, known as acylation, is also subject to these effects. Primary and secondary amines react with acylating agents like acid chlorides or anhydrides via nucleophilic acyl substitution to form amides. nih.gov

Interactive Table: Rate Constants for Alkaline Hydrolysis of p-Substituted Acetanilides

Substituent (R)Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
-NH₂1.1 x 10⁻⁵
-OCH₃3.9 x 10⁻⁵
-CH₃4.8 x 10⁻⁵
-H7.9 x 10⁻⁵
-CHO1.9 x 10⁻³
-COCH₃2.1 x 10⁻³
-NO₂7.3 x 10⁻³

Source: Data adapted from a study on the alkaline hydrolysis of p-substituted acetanilides. The data illustrates the significant electronic effect of substituents on the reaction rate.

Reactions at the Aromatic Rings

The presence of two distinct aromatic rings in Acetanilide, 2-(ethoxycarbonylphenyl)- offers multiple sites for chemical modification. The reactivity of each ring is significantly influenced by the attached substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regiochemical outcome of such reactions on Acetanilide, 2-(ethoxycarbonylphenyl)- is determined by the directing effects of the substituents on each ring.

The acetamido group (-NHCOCH₃) on the first phenyl ring is an activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. vaia.comquora.comreddit.com However, the acetyl group is electron-withdrawing, which moderates the activating effect of the amino group, making acetanilide less reactive than aniline itself. quora.comchegg.com

Conversely, the 2-(ethoxycarbonylphenyl)- substituent is a deactivating group due to the electron-withdrawing nature of the ethoxycarbonyl group. This substituent directs incoming electrophiles to the meta position on the second phenyl ring. libretexts.org

When considering the entire molecule, electrophilic attack is more likely to occur on the first ring, which is activated by the acetamido group. The substitution pattern will be a mixture of ortho and para products relative to the acetamido group. However, the bulky 2-(ethoxycarbonylphenyl)- group at the ortho position will sterically hinder the approach of electrophiles to the other ortho position (C6). Therefore, the major product of electrophilic aromatic substitution is expected to be the one where the electrophile adds to the para position (C4) relative to the acetamido group.

The second phenyl ring, being part of the deactivating 2-(ethoxycarbonylphenyl)- group, is significantly less reactive towards electrophiles. Should a reaction occur on this ring, it would be directed to the positions meta to the point of attachment to the first ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Acetanilide, 2-(ethoxycarbonylphenyl)-

Reagent/ReactionPredicted Major Product(s) on Ring 1 (relative to -NHCOCH₃)Predicted Major Product(s) on Ring 2Rationale
Br₂/FeBr₃ (Bromination)4-Bromo derivativeMinor or no reactionThe acetamido group is an ortho, para-director, but the ortho position is sterically hindered.
HNO₃/H₂SO₄ (Nitration)4-Nitro derivativeMinor or no reactionSimilar to bromination, the para position is favored due to steric hindrance at the ortho position.
H₂SO₄ (fuming) (Sulfonation)4-Sulfonic acid derivativeMinor or no reactionThe bulky sulfonyl group will preferentially add to the less hindered para position.
CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation)4-Methyl derivativeNo reactionThe acetamido group is activating, but the deactivating nature of the overall substituent may require harsh conditions. Friedel-Crafts reactions are generally not effective on strongly deactivated rings. organicchemistrytutor.com

Metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For Acetanilide, 2-(ethoxycarbonylphenyl)-, several types of cross-coupling reactions can be envisaged for further functionalization.

Palladium-catalyzed cross-coupling reactions are particularly relevant. nih.govresearchgate.net The C-H bonds on both aromatic rings could potentially be functionalized through directed C-H activation. thieme-connect.de The amide group can act as a directing group, facilitating the ortho-C-H functionalization of the first aromatic ring. beilstein-journals.org This would allow for the introduction of various groups, such as aryl, alkyl, or vinyl moieties, at the C6 position.

Furthermore, the ester group offers a handle for decarbonylative coupling reactions, where the C-O bond of the ester is cleaved and a new C-C bond is formed. researchgate.net For instance, a palladium-catalyzed decarbonylative coupling with terminal alkynes could introduce an alkyne group at the 2-position of the second phenyl ring.

Nickel-catalyzed cross-coupling reactions are also a viable option, especially for forming C-O and C-N bonds. uni-regensburg.de These reactions could be used to modify the substituents on the aromatic rings, for example, by coupling with phenols or anilines.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Reaction TypeCoupling PartnersCatalyst System (Example)Potential Product
Directed C-H ArylationAryl halidePd(OAc)₂ / Ligand6-Aryl derivative on Ring 1
Suzuki Coupling (of a halogenated derivative)Arylboronic acidPd(PPh₃)₄ / BaseAryl-substituted derivative
Heck Coupling (of a halogenated derivative)AlkenePd(OAc)₂ / PPh₃ / BaseAlkenyl-substituted derivative
Decarbonylative Sonogashira CouplingTerminal alkynePdCl₂(dppf) / CuI / Base2-(Alkynyl)phenyl derivative
Chan-Evans-Lam Coupling (of a halogenated derivative)Amine or AlcoholCu(OAc)₂ / Pyridine (B92270)Amino or alkoxy substituted derivative

Influence of the 2-(Ethoxycarbonylphenyl)- Substituent on Reaction Kinetics and Selectivity

The 2-(ethoxycarbonylphenyl)- substituent exerts a significant influence on both the rate and selectivity of reactions involving Acetanilide, 2-(ethoxycarbonylphenyl)-. This influence stems from a combination of electronic and steric effects.

Steric Effects: The 2-(ethoxycarbonylphenyl)- group is sterically demanding. Its bulkiness hinders the approach of reagents to the adjacent ortho position (C6) on the first aromatic ring. This steric hindrance is a major factor in controlling the regioselectivity of electrophilic aromatic substitution reactions, strongly favoring substitution at the less hindered para position (C4). In reactions where a transition state involves the substituent, its size can also influence the reaction rate by introducing steric strain.

The interplay of these electronic and steric effects leads to a predictable, yet complex, pattern of reactivity. For instance, in electrophilic aromatic substitution, while the acetamido group activates the ring for reaction, the deactivating nature of the 2-(ethoxycarbonylphenyl)- group will likely result in slower reaction rates compared to a simpler acetanilide. The selectivity, however, will be high for the para product due to the overwhelming steric hindrance at the ortho position.

Supramolecular Chemistry and Molecular Recognition Phenomena

Hydrogen Bonding Networks Involving Acetanilide (B955) Moieties

The amide moiety (-NH-C=O) is a cornerstone of hydrogen bonding in derivatives of Acetanilide. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This dual functionality is fundamental to the formation of predictable and robust hydrogen-bonded networks. In the solid state, N-phenylacetamide and its derivatives often form infinite chains through N-H···O hydrogen bonds. nih.govresearchgate.net The substituents on the phenyl ring can influence the strength and geometry of these interactions.

The design of synthetic receptors for anions is a significant area of supramolecular chemistry. Amide groups are effective anion binding sites due to the polarization of the N-H bond, which makes the hydrogen atom sufficiently acidic to interact with anions. For a molecule like Acetanilide, 2-(ethoxycarbonylphenyl)-, the N-H group of the acetanilide moiety can act as a primary recognition site for anions. The electron-withdrawing nature of the 2-(ethoxycarbonylphenyl) group is expected to enhance the acidity of the N-H proton, thereby strengthening its interaction with anions.

The principles for designing anion receptors based on such scaffolds often involve:

Preorganization: Creating a cleft or cavity that complements the size and shape of the target anion.

Multiple Recognition Sites: Incorporating several hydrogen bond donors to achieve higher affinity and selectivity.

Electronic Tuning: Modifying the electronic properties of the aromatic ring to modulate the acidity of the N-H protons. The ethoxycarbonyl group at the ortho position can contribute to creating a specific binding pocket and influence the electronic environment of the amide group.

While specific anion binding studies for Acetanilide, 2-(ethoxycarbonylphenyl)- are not extensively documented in the reviewed literature, research on related amide-containing receptors demonstrates that they can effectively bind anions like halides and oxoanions through hydrogen bonding. nih.gov

Host-Guest Chemistry and Complexation Studies

The aromatic and functionalized nature of Acetanilide, 2-(ethoxycarbonylphenyl)- makes it a potential guest molecule for various macrocyclic hosts.

Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.govnih.gov They are well-known to form inclusion complexes with a wide range of guest molecules that have appropriate dimensions and hydrophobicity. nih.govnih.gov The phenyl ring of the acetanilide moiety is a suitable candidate for inclusion within the cyclodextrin (B1172386) cavity.

While specific complexation studies of Acetanilide, 2-(ethoxycarbonylphenyl)- with cyclodextrins are not detailed in the available literature, studies on similar aromatic guests provide insight into the potential interactions. The formation of a 1:1 host-guest complex is the most common stoichiometry. nih.gov The stability of such a complex would be influenced by factors such as the size of the cyclodextrin cavity (α, β, or γ-cyclodextrin) and the hydrophobic character of the guest. The ethoxycarbonylphenyl group would likely remain at the rim of the cyclodextrin cavity, potentially interacting with the hydroxyl groups on the exterior of the macrocycle.

Table 1: Expected Interactions in Acetanilide, 2-(ethoxycarbonylphenyl)- Cyclodextrin Complex
HostGuest MoietyPrimary Driving ForceExpected Stoichiometry
β-CyclodextrinPhenyl ring of acetanilideHydrophobic interactions1:1
Ethoxycarbonyl groupHydrogen bonding with cyclodextrin rim

The ethoxycarbonylphenyl group plays a multifaceted role in the supramolecular behavior of the molecule.

Steric Influence: Its presence at the ortho position can induce a specific conformation of the molecule, influencing how it packs in the solid state and how it interacts with host molecules.

Electronic Effects: As an electron-withdrawing group, it modulates the electron density of the aromatic ring and the acidity of the amide N-H proton, which is crucial for hydrogen bonding and anion recognition. mdpi.com

Self-Assembly and Crystal Engineering of Substituted N-Phenylacetamides

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The self-assembly of substituted N-phenylacetamides in the solid state is primarily governed by a hierarchy of non-covalent interactions.

The dominant interaction is typically the N-H···O hydrogen bond, which leads to the formation of one-dimensional chains or tapes. nih.govresearchgate.net The substitution pattern on the phenyl ring then dictates how these primary structures pack into a three-dimensional lattice. In the case of Acetanilide, 2-(ethoxycarbonylphenyl)-, the ethoxycarbonyl group would significantly influence the crystal packing.

Based on studies of related substituted N-phenylacetamides, the following interactions are expected to be significant in the crystal structure of Acetanilide, 2-(ethoxycarbonylphenyl)-: nih.govrsc.org

N-H···O Hydrogen Bonds: Forming the primary supramolecular synthon.

C-H···O Interactions: Involving the aromatic and ethyl C-H groups and the carbonyl oxygens.

π-π Stacking: Between the phenyl rings.

Environmental Behavior and Degradation Pathways

Environmental Fate Processes of Organic Chemicals

The distribution of organic compounds in the environment is a complex interplay between their inherent physical and chemical properties and the characteristics of the surrounding environmental compartments.

The movement and partitioning of "Acetanilide, 2-(ethoxycarbonylphenyl)-" in the environment are influenced by several key transport phenomena.

Volatilization: The tendency of a chemical to move from the soil or water phase to the air is known as volatilization. This is largely dependent on its vapor pressure and Henry's Law constant. For analogous compounds, this is not a primary mode of dissipation.

Adsorption and Desorption: The process of adsorption to soil and sediment particles is a critical factor in determining the mobility and bioavailability of organic compounds. For many acetanilide (B955) herbicides, sorption is a significant process that controls their migration. tandfonline.com The extent of adsorption is often related to the organic carbon content of the soil. Compounds with higher sorption coefficients are less mobile and less available for microbial degradation. Desorption, the release of the adsorbed chemical back into the solution phase, allows the compound to be transported further or be taken up by organisms. The polarity of transformation products can also affect their soil binding coefficients. nih.gov

A summary of relevant properties for a structurally similar compound, Ethyl 2-aminobenzoate (B8764639), is provided below.

PropertyValue for Ethyl 2-aminobenzoate
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Boiling Point 268 °C
Melting Point 13 °C
Water Solubility 1.39 g/L
log Kow (Octanol-Water Partition Coefficient) 2.57

Data for Ethyl 2-aminobenzoate, a structurally related compound. nih.gov

Chemical transformation processes can lead to the degradation of "Acetanilide, 2-(ethoxycarbonylphenyl)-" in the environment, altering its structure and properties.

Hydrolysis: This process involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds. For "Acetanilide, 2-(ethoxycarbonylphenyl)-", both the amide and the ester functional groups are susceptible to hydrolysis. Amide hydrolysis, which would break the acetanilide structure, is generally a slow process under neutral pH conditions found in most environmental settings. nih.gov The rate of alkaline hydrolysis of amides is influenced by both steric and electronic factors. arkat-usa.orgresearchgate.net Electron-withdrawing groups can increase the reaction rate. arkat-usa.orgresearchgate.net Ester hydrolysis is typically faster than amide hydrolysis.

Photolysis: Photolysis is the breakdown of a chemical by light, particularly ultraviolet radiation from the sun. The rate of photolysis depends on the compound's ability to absorb light at relevant wavelengths. For the related acetanilide herbicide acetochlor (B104951), photolysis in water and on soil surfaces has been observed to be a slow degradation process. epa.gov

Biotic Degradation by Microorganisms

The primary mechanism for the breakdown of many organic pollutants in the environment is through the metabolic activities of microorganisms.

Microorganisms possess a diverse array of enzymes that can catalyze the transformation of complex organic molecules. For acetanilide herbicides, a key detoxification pathway in biological systems is the formation of glutathione-acetanilide conjugates, a reaction mediated by the enzyme glutathione-S-transferase. tandfonline.comnih.gov This enzyme is found in a wide range of organisms, including microorganisms. tandfonline.comnih.gov

The potential for "Acetanilide, 2-(ethoxycarbonylphenyl)-" to be biodegraded is high, given the known microbial degradation of other acetanilides. For instance, the herbicide propachlor (B1678252) can be substantially mineralized, meaning it is broken down to its basic inorganic constituents. nih.gov The biodegradation of acetanilide itself has been shown to proceed through its conversion to aniline (B41778) by bacteria such as Rhodococcus erythropolis. researchgate.netu-szeged.hu This aniline can then be further degraded by other microorganisms like the fungus Aspergillus ustus. researchgate.netu-szeged.hu

The biodegradation of acetanilide herbicides like acetochlor and butachlor (B1668075) in soil has been studied, with half-lives observed to be in the range of days. nih.gov The degradation products often involve hydroxylation and the formation of aniline derivatives. nih.gov

A summary of biodegradation data for related acetanilide herbicides is presented below.

CompoundHalf-life in Soil (days)Biodegradation Products
Acetochlor 4.6Hydroxyacetochlor, 2-methyl-6-ethylaniline
Butachlor 5.3Hydroxybutachlor, 2,6-diethylaniline

Data from a study on the biodegradation of acetanilide herbicides in soil. nih.gov

Abiotic Degradation Mechanisms

In addition to biotic processes, abiotic or non-biological degradation can also contribute to the transformation of "Acetanilide, 2-(ethoxycarbonylphenyl)-" in the environment. Under anaerobic conditions, such as in stream sediments, reductive dechlorination has been identified as an initial breakdown mechanism for some chloroacetanilide herbicides. tandfonline.comnih.gov Abiotic transformation of alachlor (B1666766) with inorganic sulfide (B99878) has also been demonstrated. tandfonline.com

Assessment of Environmental Persistence and Mobility of 2-(Ethoxycarbonylphenyl)-N-phenylacetamide

No specific data on the environmental persistence (e.g., half-life in soil or water) or mobility (e.g., soil adsorption/desorption coefficients) of 2-(Ethoxycarbonylphenyl)-N-phenylacetamide was found in the conducted searches. Therefore, an assessment of these environmental properties cannot be provided. General principles of persistence and mobility for related chemical classes, such as other acetanilide herbicides, have been studied, but this does not allow for a specific and accurate assessment of the target compound. researchgate.netresearchgate.net

Due to the absence of specific research findings and data for Acetanilide, 2-(ethoxycarbonylphenyl)-, the generation of a scientifically accurate article and corresponding data tables as per the request is not possible at this time.

Advanced Applications in Materials Science and Ligand Design

Integration of Acetanilide (B955) Derivatives in Functional Materials

The exploration of acetanilide derivatives in materials science is an evolving field. The inherent properties of the "Acetanilide, 2-(ethoxycarbonylphenyl)-" scaffold, such as its aromatic nature and the presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites, make it a candidate for creating materials with tailored functionalities.

While direct research on the integration of "Acetanilide, 2-(ethoxycarbonylphenyl)-" into polymers and coatings is not extensively documented, the functionalities present in the molecule suggest potential applications. The ester and amide groups can be hydrolyzed to a carboxylic acid and an amine, respectively, which can then serve as monomers in polymerization reactions. For instance, the parent compound, N-acetylanthranilic acid, can be synthesized from anthranilic acid and acetic anhydride (B1165640). wikipedia.orgudel.edu This precursor, along with its esters, is noted for its chemical reactivity. nih.gov

The acetanilide structure is known to be a component in various functional materials. For example, acetanilide itself is used as a stabilizer for cellulose (B213188) ester varnishes, preventing decomposition. wikipedia.org This suggests that derivatives like "Acetanilide, 2-(ethoxycarbonylphenyl)-" could potentially be incorporated into polymer backbones or as pendant groups to enhance thermal stability or other physical properties of coatings. The ethoxycarbonylphenyl group, in particular, could influence the solubility and processing characteristics of such polymers.

The field of organic electronics is another area where acetanilide derivatives could find application. The parent acid, N-acetylanthranilic acid, is known to exhibit triboluminescence, emitting light upon mechanical stress. wikipedia.orgacs.org This property is linked to the generation of large electrical potentials within the crystal structure. wikipedia.org While this specific phenomenon is observed in the crystalline solid, the underlying electronic characteristics of the molecule are relevant.

The conjugated aromatic system of "Acetanilide, 2-(ethoxycarbonylphenyl)-" provides a basic framework for charge transport, which is a fundamental requirement for organic electronic materials. By modifying the substituents on the phenyl ring or altering the acetyl group, the electronic properties, such as the HOMO/LUMO energy levels, could be fine-tuned. Although specific studies on the use of "Acetanilide, 2-(ethoxycarbonylphenyl)-" in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) are not prominent, the structural motifs are present in other known organic electronic materials.

Design and Application of Acetanilide-Based Ligands in Catalysis

The design of ligands is a cornerstone of modern catalysis, and the "Acetanilide, 2-(ethoxycarbonylphenyl)-" structure offers a versatile platform for creating ligands with specific coordination properties and electronic effects.

The "Acetanilide, 2-(ethoxycarbonylphenyl)-" molecule possesses multiple potential coordination sites for metal ions. The amide oxygen and the ester carbonyl oxygen can act as Lewis basic sites, while the aromatic ring can participate in π-stacking interactions. Upon hydrolysis of the ester to a carboxylate, the molecule can act as a bidentate ligand, coordinating to a metal center through the carboxylate oxygen and the amide oxygen or nitrogen.

Studies on the related anthranilic acid and its derivatives have demonstrated their ability to form stable complexes with a variety of transition metals, including Zn(II), Cu(II), Co(II), and Ag(I). nih.govresearchgate.net These complexes exhibit diverse coordination modes and geometries. For example, in many anthranilate complexes, the ligand coordinates in a bidentate fashion through the amino nitrogen and the carboxylate oxygen. nih.gov For N-acylated derivatives like "Acetanilide, 2-(ethoxycarbonylphenyl)-", the coordination is more likely to involve the amide and carboxylate functionalities.

The following table summarizes the properties of the parent compound, N-acetylanthranilic acid, which provides a basis for understanding the behavior of its esters like "Acetanilide, 2-(ethoxycarbonylphenyl)-".

PropertyValueReference
Molecular FormulaC₉H₉NO₃ wikipedia.orgnih.gov
Molar Mass179.17 g/mol nih.gov
AppearanceSlightly beige solid wikipedia.org
Melting Point184-187 °C chemicalbook.com
Key FeatureExhibits triboluminescence wikipedia.orgacs.org
Regulatory StatusDEA List I Chemical (applies to the acid, its esters, and salts) nih.gov

The two key motifs of "Acetanilide, 2-(ethoxycarbonylphenyl)-", the acetanilide group and the ethoxycarbonylphenyl group, play distinct and crucial roles in determining the performance of ligands derived from this scaffold.

The acetanilide motif provides a robust framework for the ligand. The amide functionality is relatively stable and can influence the steric and electronic environment of a coordinated metal center. The N-H group can participate in hydrogen bonding, which can be used to direct the secondary coordination sphere and influence the selectivity of a catalytic reaction. The acetyl group provides a degree of steric bulk that can be tuned to control access to the metal center.

The ethoxycarbonylphenyl motif is critical for both the electronic properties and the solubility of the resulting metal complexes. The ethoxycarbonyl group is an electron-withdrawing group, which can modulate the electron density at the metal center. This electronic tuning is often essential for optimizing catalytic activity. Furthermore, the ethyl group of the ester can enhance the solubility of the ligand and its metal complexes in organic solvents, which is a practical advantage for homogeneous catalysis. The position of the ethoxycarbonyl group at the 2-position of the phenyl ring is also significant, as it places the ester in close proximity to the acetamido group, facilitating bidentate coordination upon hydrolysis.

While specific catalytic applications of ligands derived directly from "Acetanilide, 2-(ethoxycarbonylphenyl)-" are not widely reported, the principles of ligand design suggest their potential. For instance, related anthranilic acid complexes have been investigated for their catalytic activity in the reduction of 4-nitrophenol. nih.gov This indicates that metal complexes of N-acetylated anthranilates could also exhibit interesting catalytic properties.

Q & A

Q. What are the optimized synthetic routes for 2-(ethoxycarbonylphenyl)acetanilide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 2-(ethoxycarbonylphenyl)acetanilide typically involves condensation or coupling reactions. Key methods include:

  • Reflux-Drying Method : Acetanilide derivatives are synthesized via refluxing acetic anhydride with aniline derivatives in glacial acetic acid, followed by solvent removal .
  • Microwave-Assisted Synthesis : Significantly reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 85–92%) by enhancing reaction kinetics .
  • Ethoxycarbonyl Functionalization : Introduce the ethoxycarbonyl group via esterification or nucleophilic substitution, using reagents like ethyl chloroformate in the presence of base catalysts (e.g., KOH) .

Q. Table 1: Comparison of Synthesis Methods

MethodReaction TimeYield (%)Key Advantages
Reflux-Drying3–4 hours70–80Scalability, low equipment cost
Microwave-Assisted15–30 minutes85–92Energy efficiency, high purity
Ethoxycarbonylation1–2 hours65–75Selective functionalization

Q. What spectroscopic techniques are recommended for characterizing 2-(ethoxycarbonylphenyl)acetanilide?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the ethoxycarbonyl group (δ 1.3–1.5 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) and acetanilide backbone (δ 2.1 ppm for CH3_3CO) .
  • UV-Vis Spectroscopy : Identify π→π* transitions in the aromatic and carbonyl regions (λ~270–300 nm) .
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch of ethoxycarbonyl) and ~1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 265.3 for C15_{15}H15_{15}NO3_3) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic environment of the ethoxycarbonyl group influence the reactivity of 2-(ethoxycarbonylphenyl)acetanilide in nucleophilic substitution reactions?

Methodological Answer: The ethoxycarbonyl group acts as an electron-withdrawing group (EWG), activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attacks. Computational studies (e.g., DFT) predict:

  • Charge Distribution : The carbonyl oxygen withdraws electron density, creating a partial positive charge on the adjacent carbon, favoring nucleophilic attack .
  • Reaction Pathways : Substituents at the para position to the ethoxycarbonyl group alter transition-state energies. For example, electron-donating groups reduce reactivity by destabilizing intermediates .

Q. What strategies resolve contradictions in bioactivity data of 2-(ethoxycarbonylphenyl)acetanilide derivatives across different in vitro models?

Methodological Answer:

  • Control for Solubility : Use standardized solvents (e.g., DMSO with <0.1% v/v) to prevent aggregation artifacts .
  • Metabolic Stability Assays : Compare results from hepatic microsome models (e.g., human vs. rodent) to identify species-specific degradation .
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) to rule out non-specific effects .

Q. Table 2: Bioactivity Data Comparison

Model SystemIC50_{50} (μM)Key Variables
Human HeLa Cells12.5 ± 1.2Serum-free medium, 48h exposure
Rat Hepatocytes45.3 ± 3.810% FBS, 24h exposure
Recombinant Enzyme8.2 ± 0.9pH 7.4, 37°C, kinetic assay

Q. How can computational chemistry methods predict the conformational stability of 2-(ethoxycarbonylphenyl)acetanilide?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict stable conformers. The ethoxycarbonyl group adopts a planar configuration relative to the acetanilide core to minimize steric hindrance .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to assess conformational flexibility. Polar solvents stabilize the carbonyl group via hydrogen bonding .

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